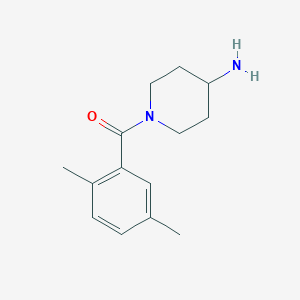

1-(2,5-Dimethylbenzoyl)piperidin-4-amine

描述

1-(2,5-Dimethylbenzoyl)piperidin-4-amine is a piperidine derivative featuring a 2,5-dimethylbenzoyl group attached to the piperidin-4-amine scaffold. The dimethylbenzoyl moiety likely influences electronic and steric properties, impacting binding affinity, selectivity, and metabolic stability. Piperidin-4-amine derivatives are frequently explored in drug discovery due to their versatility in targeting enzymes, receptors, and transporters involved in diseases such as cancer, neurodegenerative disorders, and viral infections.

属性

分子式 |

C14H20N2O |

|---|---|

分子量 |

232.32 g/mol |

IUPAC 名称 |

(4-aminopiperidin-1-yl)-(2,5-dimethylphenyl)methanone |

InChI |

InChI=1S/C14H20N2O/c1-10-3-4-11(2)13(9-10)14(17)16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,15H2,1-2H3 |

InChI 键 |

ZAJHTJKOXYRELJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Key Comparative Analyses

Substituent Effects on Target Selectivity

- RB-005 : The bulky 4-octylphenethyl group enhances selectivity for SphK1, critical for its role in sphingolipid metabolism and cancer therapy .

- Compound 9: The quinoline core and difluorophenyl substituent likely improve binding to HIV-1 reverse transcriptase via π-π stacking and hydrophobic interactions .

- 1-(2,5-Dimethylbenzoyl)piperidin-4-amine : The electron-donating methyl groups on the benzoyl ring may enhance metabolic stability compared to halogenated analogs (e.g., 2,5-difluoro derivative in ), but reduce electrophilic reactivity.

Pharmacokinetic and Physicochemical Properties

- Radiobrominated Probes: Bromine incorporation (e.g., Probe 2) improves radiolabeling efficiency for PET imaging but may increase molecular weight and affect biodistribution compared to non-halogenated analogs .

- Sulfonylpyrazole Derivatives : Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce cell permeability due to increased polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。